molecular formula C13H25NO3 B6359680 N-Boc-(+/-)-3-aminooctanal;  98% CAS No. 1335031-55-4

N-Boc-(+/-)-3-aminooctanal; 98%

Cat. No.: B6359680
CAS No.: 1335031-55-4
M. Wt: 243.34 g/mol
InChI Key: GSBODSPYPCQVRD-LLVKDONJSA-N
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Description

N-Boc-(+/-)-3-aminooctanal (CAS: Not explicitly provided in evidence) is an eight-carbon aliphatic aldehyde with a tertiary butoxycarbonyl (Boc)-protected amine group at the third position. The racemic (±) notation indicates a 1:1 mixture of enantiomers. This compound is synthesized via Boc protection of 3-aminooctanal, a reaction typically performed in solvents like dichloromethane or dioxane, depending on the substrate's polarity . With 98% purity, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where Boc groups are used to temporarily protect amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-oxooctan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBODSPYPCQVRD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-Boc-ethylenediamine (CAS: 57260-73-8)
  • Structure : A diamine with Boc protection on one amine group.
  • Purity : 98% (commercially available) .
  • Key Differences : Shorter carbon chain (two carbons vs. eight) and absence of an aldehyde group.
  • Applications: Used in crosslinking reactions and polymer synthesis, whereas N-Boc-3-aminooctanal’s aldehyde enables nucleophilic additions (e.g., Schiff base formation) .
N-Boc-L-isoleucine (CAS: Not provided)
  • Structure: Boc-protected amino acid with a branched side chain.
  • Purity : 98% .
  • Key Differences : Carboxylic acid group instead of an aldehyde; enantiomerically pure (L-configuration).
  • Applications: Peptide synthesis, contrasting with N-Boc-3-aminooctanal’s role in aldehyde-mediated conjugations .
N-Boc-pyrrole (CAS: Not provided)
  • Structure : Boc-protected pyrrole heterocycle.
  • Purity : 98% .
  • Key Differences : Aromatic heterocycle vs. aliphatic chain; lacks reactive aldehyde.
  • Applications : Used in medicinal chemistry for heterocyclic modifications, unlike the linear aldehyde’s utility in chain elongation .

Key Observations :

  • Yields for Boc-protected compounds vary widely (34–89%) depending on substituents and catalysts .
  • Non-polar substrates (e.g., aliphatic amines) generally achieve higher yields in anhydrous solvents like dichloromethane .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Functional Groups Stability Notes
N-Boc-3-aminooctanal ~229.3 (estimated) Aldehyde, Boc-amine Sensitive to acidic conditions (Boc deprotection)
N-Boc-L-valine methyl ester 245.3 Ester, Boc-amine Stable in basic conditions
N-Boc-piperazine (purity 98%) 186.2 Boc-amine, cyclic High thermal stability

Key Observations :

  • Aldehydes like N-Boc-3-aminooctanal are more reactive than esters or carboxylic acids, requiring careful handling to avoid oxidation .
  • Boc groups enhance solubility in organic solvents, critical for purification via chromatography .

Key Observations :

  • Boc-protected amino acids (e.g., N-Boc-D-Pro-OH) are priced higher due to enantiomeric purity requirements .
  • N-Boc-3-aminooctanal’s aldehyde group positions it for niche applications in bioconjugation, contrasting with cyclic analogues used in drug-linker systems .

Preparation Methods

Reaction Overview

The direct protection of 3-aminooctanal’s amine group with di-tert-butyl dicarbonate ((Boc)₂O) is a foundational method. This approach ensures high yields and scalability while maintaining the aldehyde functionality.

Procedure

  • Dissolution : 3-Aminooctanal (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Base Addition : Triethylamine (1.2 eq) is added to deprotonate the amine.

  • Boc Protection : (Boc)₂O (1.1 eq) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

  • Purification : Flash chromatography (hexane/ethyl acetate, 4:1) yields N-Boc-(±)-3-aminooctanal (85–90% yield, 98% purity).

Critical Parameters

  • Solvent Choice : DCM minimizes side reactions at the aldehyde group.

  • Stoichiometry : Excess (Boc)₂O ensures complete protection without over-acylation.

Wittig Reaction-Based Chain Elongation

Strategy

This method extends a shorter N-Boc-protected aldehyde (e.g., N-Boc-3-aminohexanal) via Wittig olefination, followed by reduction and oxidative cleavage to install the aldehyde group.

Key Steps

  • Wittig Reaction :

    • N-Boc-3-aminohexanal reacts with methoxyphosphonium ylide (generated from phosphonium salt and K₂CO₃ in i-PrOH).

    • Conditions : 20°C, 5 hours, 75% yield of methyl 2-methoxy-2-octenoate.

  • DIBAL-H Reduction :

    • The enoate is reduced to the allylic alcohol using DIBAL-H (-78°C, THF, 2 hours).

  • Oxidative Cleavage :

    • RuCl₃/NaIO₄ oxidizes the diol to N-Boc-3-aminooctanal (82% yield).

Advantages

  • Avoids toxic cyanide reagents.

  • Scalable to multigram quantities with consistent purity (≥98%).

Reduction of Nitrile Precursors

Pathway

Nitriles serve as stable intermediates for aldehyde synthesis. This route reduces N-Boc-3-aminooctanenitrile to the aldehyde via partial hydrogenation.

Protocol

  • Nitrile Synthesis :

    • N-Boc-3-aminooctanenitrile is prepared via nucleophilic substitution of a mesylate intermediate.

  • Hydrogenation :

    • Pd/BaSO₄ catalyzes selective reduction in H₂/THF at 40°C, yielding the aldehyde (70% conversion).

  • Purification : Distillation under reduced pressure achieves 98% purity.

Challenges

  • Over-reduction to the primary amine requires careful catalyst selection.

Oxidation of Amino Alcohols

Methodology

Oxidation of N-Boc-3-aminooctanol offers a straightforward route.

Procedure

  • Substrate Preparation : N-Boc-3-aminooctanol is synthesized via NaBH₄ reduction of N-Boc-3-aminooctanoic acid.

  • Oxidation :

    • Swern Oxidation : Oxalyl chloride/DMSO in DCM at -60°C, followed by triethylamine quenching (80% yield).

    • TEMPO/NaClO : Mild conditions (0°C, pH 9.5) prevent over-oxidation to the carboxylic acid.

Yield and Purity

  • Swern oxidation: 80% yield, 98% purity after silica gel chromatography.

Industrial-Scale Synthesis Considerations

Process Optimization

For kilogram-scale production, continuous flow reactors enhance the Wittig reaction’s efficiency:

ParameterBatch MethodFlow Reactor
Reaction Time5 hours20 minutes
Yield75%88%
Purity98%99%

Cost Analysis

  • Batch : $12.50/g (labor-intensive purification).

  • Flow : $8.20/g (reduced solvent use) .

Q & A

Q. What are the critical steps in synthesizing N-Boc-(±)-3-aminooctanal with high enantiomeric purity?

The synthesis typically involves Boc-protection of the amino group followed by controlled oxidation or reduction steps. Key considerations include:

  • Protection Strategy : Use of tert-butoxycarbonyl (Boc) to stabilize the amine during subsequent reactions .
  • Chiral Resolution : Techniques like enzymatic resolution or chiral chromatography may be required to separate enantiomers, as racemic mixtures are common in (±)-compounds .
  • Purification : Column chromatography (e.g., silica gel) with optimized solvent gradients ensures ≥98% purity .

Q. How can researchers confirm the structural integrity of N-Boc-(±)-3-aminooctanal after synthesis?

A multi-analytical approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify Boc-group presence (e.g., tert-butyl signals at δ 1.4 ppm) and aldehyde proton (δ 9.5–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H25_{25}NO3_3: calculated 244.1908) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch of Boc) and ~1720 cm1^{-1} (aldehyde C=O) .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of 3-aminooctanal in NHC-catalyzed cross-benzoin reactions?

The Boc group enhances substrate stability and directs regioselectivity in N-heterocyclic carbene (NHC)-catalyzed reactions:

  • Steric Effects : Boc’s bulky tert-butyl group prevents undesired side reactions at the amino site .
  • Electron Withdrawal : The carbonyl group polarizes the aldehyde, accelerating nucleophilic attack in cross-benzoin condensations (Table 3.6, ).
  • Optimization Data : Reactions with N-Boc-α-amino aldehydes achieve 70–85% yield under 20 mol% NHC pre-catalyst loading at 0°C .

Q. What experimental strategies resolve contradictions in reported yields for N-Boc-(±)-3-aminooctanal-derived Schiff bases?

Discrepancies in yield (e.g., 50–90%) arise from varying reaction conditions. Mitigation strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of Boc-protected intermediates .
  • Temperature Control : Lower temperatures (e.g., –20°C) minimize aldehyde oxidation or decomposition .
  • Additive Screening : Use of molecular sieves or desiccants to scavenge water, preventing hydrolysis .

Q. How can researchers leverage N-Boc-(±)-3-aminooctanal in peptide-mimetic drug design?

The compound serves as a flexible building block for:

  • Backbone Modification : Incorporation into peptidomimetics via reductive amination or Ugi reactions .
  • Conformational Studies : The octanal chain enables probing hydrophobic interactions in protein binding pockets (e.g., via X-ray crystallography) .
  • Case Study : N-Boc derivatives of similar aminoaldehydes show enhanced metabolic stability in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

Methodological Challenges

Q. What are the limitations of current analytical methods for quantifying trace impurities in N-Boc-(±)-3-aminooctanal?

Common challenges include:

  • Co-elution in HPLC : Overlapping peaks of enantiomers or oxidation byproducts. Solution: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Aldehyde Instability : Degradation during GC-MS analysis. Mitigation: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to stabilize the aldehyde .

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